Selective Lethality in Yeast: 11-O-Methylpseurotin A vs. Pseurotin A
11-O-Methylpseurotin A demonstrates a unique synthetic lethal interaction with the Hof1 deletion strain of Saccharomyces cerevisiae, a phenotype not observed with the parent compound pseurotin A [1]. In a yeast halo assay, 11-O-Methylpseurotin A produced a clear zone of growth inhibition exclusively against the hof1Δ mutant, while wild-type yeast and other cell cycle mutants remained unaffected. In contrast, pseurotin A (co-isolated from the same A. fumigatus extract) was completely inactive against all tested strains, including the Hof1 deletion strain [1]. This selectivity provides a genetically defined tool for probing cytokinesis pathways.
| Evidence Dimension | Selective growth inhibition (yeast halo assay) |
|---|---|
| Target Compound Data | Active (zone of inhibition observed specifically against hof1Δ strain) |
| Comparator Or Baseline | Pseurotin A: Inactive (no zone of inhibition against any strain, including hof1Δ) |
| Quantified Difference | Qualitative binary difference (Active vs. Inactive) under identical assay conditions |
| Conditions | S. cerevisiae wild-type and cell cycle-related mutant strains; 11-O-Methylpseurotin A and pseurotin A tested in parallel from the same fractionation workflow |
Why This Matters
This is the only reported biological activity of 11-O-Methylpseurotin A and defines its sole validated research application; procurement without this specific genetic background yields no functional utility.
- [1] Boot, C. M., Gassner, N. C., Compton, J. E., Tenney, K., Tamble, C. M., Lokey, R. S., Holman, T. R., & Crews, P. (2007). Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen. Journal of Natural Products, 70(10), 1672-1675. PMID: 17929896 View Source
